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5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde
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Overview
Description
5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 3’-position, and an aldehyde group at the 2-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carboxylic acid.
Reduction: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s structural features make it a potential candidate for drug discovery and development. It can be used as a scaffold for designing molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials .
Mechanism of Action
The mechanism of action of 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects .
Comparison with Similar Compounds
- 5-Methoxy-3’-(trifluoromethyl)phenylboronic acid
- 5-Methoxy-3’-(trifluoromethyl)phenylfuran-2-carbaldehyde
Comparison: Compared to similar compounds, 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde is unique due to the combination of its functional groups and the biphenyl core. This combination imparts distinct chemical reactivity and physical properties, making it more versatile in various applications. For example, the presence of the aldehyde group allows for further functionalization through oxidation or reduction reactions, which may not be possible with similar compounds lacking this functional group .
Biological Activity
5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde is a compound characterized by a biphenyl structure with a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and an aldehyde functional group (-CHO). These structural features contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C15H12F3O, with a molecular weight of approximately 280.25 g/mol. Its structural components suggest potential interactions with biological targets due to the presence of electronegative fluorine atoms and the reactive aldehyde group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Biphenyl Structure : Utilizing palladium-catalyzed cross-coupling reactions.
- Introduction of Functional Groups : Employing electrophilic aromatic substitution for the introduction of methoxy and trifluoromethyl groups.
- Aldehyde Formation : Achieved through oxidation processes.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing trifluoromethyl groups have been associated with enhanced cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 7.01 ± 0.60 |
Compound B | NCI-H460 | 8.55 ± 0.35 |
Compound C | MCF-7 | 14.31 ± 0.90 |
These findings suggest that this compound may exhibit similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may interact with key cellular pathways involved in apoptosis and cell cycle regulation, potentially through modulation of signaling pathways related to cancer cell proliferation .
Case Studies
Several case studies have explored the biological activity of related biphenyl compounds:
- Study on Antitumor Activity : A study investigated the effects of a structurally similar biphenyl derivative on multiple cancer cell lines, reporting significant growth inhibition and apoptosis induction.
- Receptor Binding Studies : Investigations into the binding affinities of biphenyl derivatives to opioid receptors revealed potential applications in pain management, suggesting that modifications such as those found in this compound could enhance receptor affinity .
Properties
Molecular Formula |
C15H11F3O2 |
---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-methoxy-2-[3-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-6-5-11(9-19)14(8-13)10-3-2-4-12(7-10)15(16,17)18/h2-9H,1H3 |
InChI Key |
FZHNNYLIACUMLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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